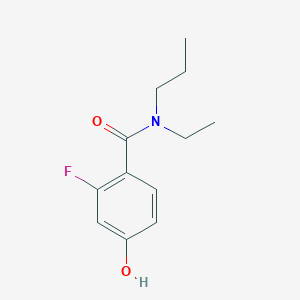
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a diazepane derivative that possesses a pyridazine-3-carbonyl moiety, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV).
Biochemical and Physiological Effects:
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in the body, which may be beneficial for the treatment of various diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be useful for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate is its versatility in the lab. It can be easily synthesized in large quantities, and its biological activity can be easily tested in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate. One area of interest is the development of new drugs based on this compound, which may have improved efficacy and reduced toxicity compared to existing drugs. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into the development of new therapies for various diseases. Additionally, the use of this compound as a tool for the study of biological processes, such as inflammation and viral replication, may lead to new discoveries in these areas.
Synthesemethoden
The synthesis of tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate involves the reaction of 6-chloropyridazine-3-carbonyl chloride with tert-butyl 4-amino-1,4-diazepane-1-carboxylate in the presence of a base such as triethylamine. The reaction proceeds through an SN2 mechanism, and the resulting product is purified by column chromatography. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-4-7-19(9-10-20)13(21)11-5-6-12(16)18-17-11/h5-6H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUJZBNSVPUULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)


![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)

![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)